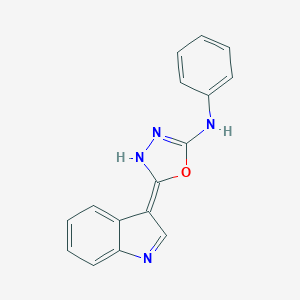
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine, also known as IDO, is a novel compound that has gained significant attention in the field of medicinal chemistry. IDO is a heterocyclic compound that contains an indole and an oxadiazole ring. It has shown promising results in scientific research for its potential application in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine is not fully understood, but it is believed to act as a kinase inhibitor. (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine inhibits the activity of various kinases, including AKT, ERK, and JNK. This inhibition leads to the activation of the AMPK pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have neuroprotective effects and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the research and development of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine. One potential direction is to explore its potential application in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop new synthesis methods for (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine that can improve its solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine and to identify potential side effects.
Synthesemethoden
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine can be synthesized using various methods, one of which is the condensation reaction between 2-phenyl-1H-indole-3-carbaldehyde and N-phenyl-1,2,4-oxadiazol-5-amine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as ethanol. The product is purified using column chromatography to obtain pure (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has shown promising results in scientific research for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have neuroprotective effects and can protect neurons from damage.
Eigenschaften
Produktname |
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine |
|---|---|
Molekularformel |
C16H12N4O |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine |
InChI |
InChI=1S/C16H12N4O/c1-2-6-11(7-3-1)18-16-20-19-15(21-16)13-10-17-14-9-5-4-8-12(13)14/h1-10,19H,(H,18,20)/b15-13+ |
InChI-Schlüssel |
MMSFPHZZXNPHIU-FYWRMAATSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=NN/C(=C\3/C=NC4=CC=CC=C43)/O2 |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=NC4=CC=CC=C43)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=NC4=CC=CC=C43)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



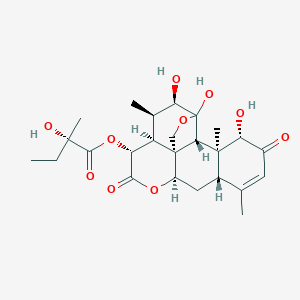
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
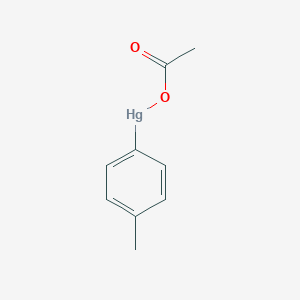
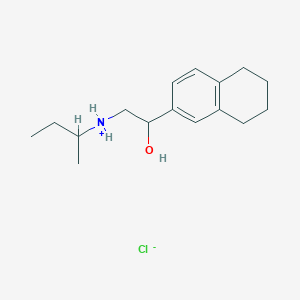
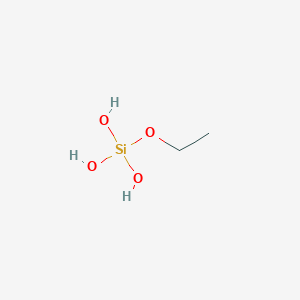
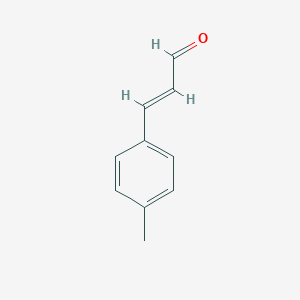

![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
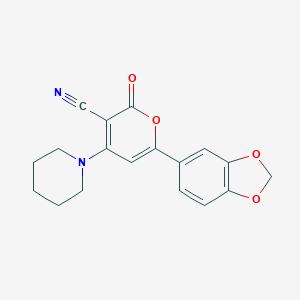



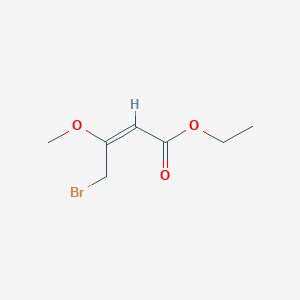
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)